molecular formula C11H15N3O3 B2478247 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid CAS No. 1083216-62-9

1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid

Cat. No.: B2478247
CAS No.: 1083216-62-9
M. Wt: 237.259
InChI Key: KXTJNQBCPLEELL-UHFFFAOYSA-N
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Description

1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid is a chemical compound with a molecular formula of C11H15N3O3. It is characterized by the presence of a piperidine ring attached to a pyridazinone moiety.

Preparation Methods

The synthesis of 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation .

Comparison with Similar Compounds

When compared to similar compounds, 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid stands out due to its unique structural features and reactivity. Similar compounds include:

These compounds share similar core structures but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-13-10(15)5-4-9(12-13)14-6-2-3-8(7-14)11(16)17/h4-5,8H,2-3,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTJNQBCPLEELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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